molecular formula C12H16F2N2O3S B261820 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No. B261820
M. Wt: 306.33 g/mol
InChI Key: PVYNZNUKRCPYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DFPE, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DFPE has shown promise in treating a variety of medical conditions, including anxiety, depression, and chronic pain. In

Mechanism of Action

The exact mechanism of action of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in inhibitory neurotransmission. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also modulates the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also has analgesic effects, reducing both acute and chronic pain. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a low potential for abuse and addiction, making it an attractive option for treating chronic pain.

Advantages and Limitations for Lab Experiments

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is stable, easy to synthesize, and has a low potential for toxicity. However, 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has a short half-life in the body, making it difficult to study its long-term effects. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol also has a low bioavailability, meaning that only a small amount of the compound reaches the brain.

Future Directions

There are several future directions for research on 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of more potent and selective 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol analogs. Another area of interest is the investigation of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol's potential use in treating other medical conditions, such as Alzheimer's disease and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol and its long-term effects on the body.
Conclusion:
In conclusion, 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is a promising compound with potential therapeutic applications. Its stable synthesis method, low toxicity, and low potential for abuse make it an attractive option for treating a variety of medical conditions. Further research is needed to fully understand its mechanism of action and long-term effects, but 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol holds great promise for the future of medicine.

Synthesis Methods

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzene with piperazine, followed by the addition of a sulfonyl group to the resulting compound. The final step involves the reduction of the sulfonyl group to form 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol. The synthesis method has been optimized to produce high yields of 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol with high purity.

Scientific Research Applications

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. 2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol has also been investigated for its potential use in treating neuropathic pain, post-traumatic stress disorder, and alcohol addiction.

properties

Product Name

2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol

Molecular Formula

C12H16F2N2O3S

Molecular Weight

306.33 g/mol

IUPAC Name

2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2

InChI Key

PVYNZNUKRCPYQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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